molecular formula C12H13BrF3NO2S B1294271 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine CAS No. 951884-69-8

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine

Cat. No.: B1294271
CAS No.: 951884-69-8
M. Wt: 372.2 g/mol
InChI Key: SCFQDFCQNPMZHX-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet (SDS) provides information about the potential hazards of the compound and how to handle it safely . In case of inhalation, move the victim into fresh air . If the compound comes in contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Always seek medical attention if symptoms persist .

Preparation Methods

The synthesis of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-5-trifluoromethylbenzenesulfonyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.

    Procedure: The piperidine is added dropwise to a solution of 3-bromo-5-trifluoromethylbenzenesulfonyl chloride in the chosen solvent, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine undergoes several types of chemical reactions:

    Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Oxidation Reactions: The sulfonyl group can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to form the corresponding sulfide or sulfoxide derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

1-(3-Bromo-5-trifluoromethylphenylsulfonyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-bromo-5-(trifluoromethyl)phenyl]sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO2S/c13-10-6-9(12(14,15)16)7-11(8-10)20(18,19)17-4-2-1-3-5-17/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFQDFCQNPMZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650522
Record name 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-69-8
Record name 1-[[3-Bromo-5-(trifluoromethyl)phenyl]sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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